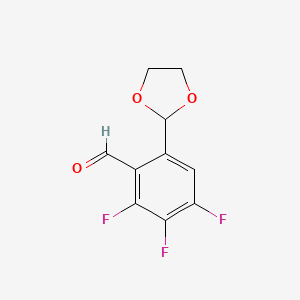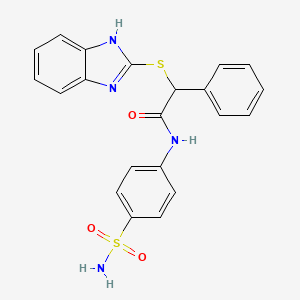
2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone is a chemical compound characterized by the presence of a chloro group, a fluorocyclopropyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone typically involves the reaction of 2-fluorocyclopropylmethanol with thionyl chloride to form 2-chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanol, which is then oxidized to the corresponding ethanone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
- 1-Chloro-2-methylcyclohexane
Comparison: 2-Chloro-1-((1R,2R)-2-fluorocyclopropyl)ethanone is unique due to the presence of the fluorocyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C5H6ClFO |
|---|---|
Molecular Weight |
136.55 g/mol |
IUPAC Name |
2-chloro-1-[(1R,2R)-2-fluorocyclopropyl]ethanone |
InChI |
InChI=1S/C5H6ClFO/c6-2-5(8)3-1-4(3)7/h3-4H,1-2H2/t3-,4+/m0/s1 |
InChI Key |
NMMRTNVBZMZWLU-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)C(=O)CCl |
Canonical SMILES |
C1C(C1F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)



![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)




![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)



